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Compound of Interest

Compound Name: Propyl Chloroformate-d7

CAS No.: 1228182-42-0

Cat. No.: B569999

Get Quote

An In-Depth Technical Guide to Propyl Chloroformate-d7: Properties, Synthesis, and

Applications

Introduction

Propyl Chloroformate-d7 is a deuterated, stable isotope-labeled analogue of propyl

chloroformate. In the fields of advanced chemical research and drug development, stable

isotope labeling is an indispensable tool. The substitution of hydrogen atoms with their heavier

isotope, deuterium, imparts a specific mass shift to the molecule without significantly altering its

chemical properties. This unique characteristic makes Propyl Chloroformate-d7 a powerful

reagent, primarily utilized as a derivatizing agent in quantitative analytical workflows, such as

gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass

spectrometry (LC-MS). Its application allows for the creation of heavy-labeled internal

standards, enabling highly accurate and precise quantification of target analytes in complex

biological matrices through isotope dilution techniques. This guide provides a comprehensive

overview of the chemical properties, structure, synthesis, reactivity, and applications of Propyl
Chloroformate-d7 for researchers, scientists, and professionals in drug development.
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Core Chemical and Physical Properties
Propyl Chloroformate-d7 is a light yellow, flammable liquid.[1] Its physical and chemical

characteristics are nearly identical to its non-deuterated counterpart, with the primary difference

being its increased molecular weight due to the seven deuterium atoms.[2] This mass

difference is the cornerstone of its utility in mass spectrometry-based analytical methods.

Property Value Source(s)

CAS Number 1228182-42-0 [1][2]

Molecular Formula C₄D₇ClO₂ [3]

Molecular Weight 129.59 g/mol [1][2]

Appearance Light Yellow Liquid [1][3]

Boiling Point 105-106 °C [2]

Density 1.15 g/mL at 25 °C [2]

Flash Point 22 °C (71.6 °F) [2]

Isotopic Purity ≥ 98 atom % D [2]

Storage Temperature 2-8°C [2][4]

Synonyms

Chloroformic Acid Propyl

Ester-d7, Propyl

Carbonochloridate-d7, n-

Propyl Chloroformate-d7

[1][3]

Chemical Structure and Isotopic Labeling
The structure of Propyl Chloroformate-d7 consists of a propyl group fully labeled with seven

deuterium atoms, attached to a chloroformate functional group. The strategic placement of

deuterium across the entire propyl chain ensures a significant and distinct mass shift (M+7)

compared to the native (d0) analogue, which is critical for preventing spectral overlap in mass

spectrometry applications.[2]

Caption: Chemical structure of Propyl Chloroformate-d7.
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**3. Synthesis and Reactivity
Plausible Synthetic Route
While specific proprietary synthesis methods may vary, the most logical and established route

to Propyl Chloroformate-d7 involves the reaction of fully deuterated n-propanol (Propan-

1,1,2,2,3,3,3-d7-ol) with a phosgene equivalent. Phosgene (COCl₂) itself is highly toxic, so

modern syntheses often employ safer alternatives like triphosgene (bis(trichloromethyl)

carbonate) or diphosgene (trichloromethyl chloroformate). The reaction is typically carried out

in an inert solvent in the presence of a base to neutralize the HCl byproduct.

A more recent and safer laboratory-scale method involves the photo-on-demand synthesis from

a chloroform solution containing the alcohol, which avoids the handling of phosgene or its

direct precursors.[5][6]

Propanol-d7

+Phosgene Equivalent
(e.g., Triphosgene)

Inert Solvent
Base

Propyl Chloroformate-d7

Click to download full resolution via product page

Caption: Plausible synthesis of Propyl Chloroformate-d7.

Core Reactivity: Derivatization Mechanism
The high reactivity of the chloroformate group is central to its function as a derivatizing agent.

The carbon atom of the chloroformate is highly electrophilic due to the electron-withdrawing

effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to

nucleophilic attack by compounds containing active hydrogen atoms, such as primary and

secondary amines, phenols, and thiols.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b569999/docs?utm_src=pdf-body#propyl-chloroformate-d7-chemical-properties-and-structure
https://pubmed.ncbi.nlm.nih.gov/32282216/
https://www.organic-chemistry.org/abstracts/lit7/341.shtm
https://www.benchchem.com/product/b569999/docs?utm_src=pdf-body-img#propyl-chloroformate-d7-chemical-properties-and-structure
https://www.benchchem.com/product/b569999/docs?utm_src=pdf-body#propyl-chloroformate-d7-chemical-properties-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (e.g., an

amine) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral

intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and

forming a stable carbamate derivative. The reaction is typically performed under mild alkaline

conditions to deprotonate the nucleophile, increasing its reactivity, and to neutralize the HCl

byproduct.[7]

Step 1: Nucleophilic Attack

Step 2: Elimination

R-NH₂ D₇C₃-O-C(=O)Clattacks Tetrahedral Intermediate Tetrahedral Intermediate

D₇C₃-O-C(=O)NH-R
collapses

HClexpels

Click to download full resolution via product page

Caption: General mechanism for amine derivatization.

Applications in Analytical Sciences
The primary application of Propyl Chloroformate-d7 is as a derivatization and internal

standard reagent for quantitative analysis by mass spectrometry.[8]

The Role of Derivatization
Many compounds of interest in pharmaceutical and clinical research, such as amino acids,

neurotransmitters, and drugs with amine or hydroxyl groups, are often polar and non-volatile.[1]

[9] These characteristics make them unsuitable for direct analysis by GC-MS. Derivatization

with propyl chloroformate addresses this by:

Increasing Volatility: The reaction masks polar functional groups, reducing intermolecular

hydrogen bonding and allowing the analyte to be vaporized for gas chromatography.

Improving Thermal Stability: The resulting carbamate or carbonate derivatives are often

more stable at the high temperatures used in the GC injector and column.
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Enhancing Mass Spectrometric Detection: The derivatization adds a predictable mass to the

analyte, often moving the fragment ions to a higher, cleaner region of the mass spectrum,

which improves signal-to-noise and selectivity.[10]

Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is the gold standard for quantitative analysis. The workflow

leverages a stable isotope-labeled version of the analyte as an internal standard. Because the

labeled standard (created using Propyl Chloroformate-d7) is chemically identical to the native

analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies,

matrix effects, and ionization suppression in the mass spectrometer.

By adding a known amount of the heavy-labeled standard to a sample, the concentration of the

unknown native analyte can be determined with high precision by measuring the ratio of the

mass spectrometric signals of the native (light) and labeled (heavy) analytes.
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IDMS Workflow Alternative: Derivatization with PCF-d7

Biological Sample
(Unknown Analyte Conc.)

Spike with Known Amount
of Heavy Standard

Derivatize both Light & Heavy
Analytes with PCF-d0

LC/GC-MS Analysis

Measure Peak Area Ratio
(Light / Heavy)

Calculate Analyte
Concentration

Biological Sample
(Unknown Analyte Conc.)

Spike with Known Amount
of d0-Analyte Standard

Derivatize Sample + Standard
with Propyl Chloroformate-d7

Click to download full resolution via product page

Caption: Workflow for Isotope Dilution Mass Spectrometry.

Example Protocol: Derivatization of an Amine for GC-MS
Analysis
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This protocol is a representative example adapted from methodologies for amino acid and drug

analysis.[1][7] Researchers must optimize parameters for their specific analyte and matrix.

Objective: To derivatize a primary amine in an aqueous sample for quantitative analysis by GC-

MS, using Propyl Chloroformate-d7 to generate a heavy-labeled standard.

Materials:

Propyl Chloroformate-d7

Analyte standard (non-deuterated)

Aqueous sample containing the analyte

Pyridine

Propanol (or other suitable alcohol)

Chloroform (or other suitable extraction solvent)

Sodium bicarbonate or other suitable base

Anhydrous sodium sulfate

Vials for reaction and GC-MS analysis

Procedure:

Standard Preparation: Prepare a stock solution of the non-deuterated analyte standard at a

known concentration.

Sample Preparation: To 100 µL of the aqueous sample in a reaction vial, add a precise

volume of the non-deuterated analyte standard (this will be the internal standard for the d7-

derivatized sample analyte).

pH Adjustment: Add 50 µL of 1 M sodium bicarbonate to the vial to ensure the reaction

medium is alkaline. Vortex briefly.
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Derivatization Reagent Preparation: Prepare the derivatization reagent by mixing 50 µL of

Propyl Chloroformate-d7 with 450 µL of propanol.

Reaction: Add 50 µL of the derivatization reagent to the sample vial. Add 20 µL of pyridine to

catalyze the reaction. Cap the vial tightly and vortex vigorously for 1 minute. Allow the

reaction to proceed at room temperature for 15 minutes. Causality Note: Vigorous mixing is

crucial to ensure efficient reaction in the biphasic system.

Extraction: Add 500 µL of chloroform to the vial. Vortex for 30 seconds to extract the

derivatized analyte into the organic layer. Centrifuge for 5 minutes to separate the phases.

Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a

small amount of anhydrous sodium sulfate to remove any residual water. Causality Note:

Water removal is critical to prevent hydrolysis of the derivative and damage to the GC

column.

Analysis: Transfer the dried organic extract to a GC-MS autosampler vial. Inject an

appropriate volume (e.g., 1 µL) into the GC-MS system.

Quantification: Monitor the characteristic ions for the d0-analyte derivatized with the d7-

propyl chloroformate and the native analyte also derivatized with the d7-propyl

chloroformate. The concentration of the native analyte is calculated from the peak area ratio

relative to the known concentration of the spiked internal standard.

Safety, Handling, and Storage
Propyl Chloroformate-d7, like its non-deuterated form, is a hazardous chemical that requires

strict safety protocols.[11]

Hazards: It is a highly flammable liquid and vapor.[12] It is toxic if inhaled, harmful if

swallowed, and causes severe skin burns and eye damage.[2][12] It is a lachrymator and

reacts with water or moisture to produce corrosive hydrogen chloride gas.[12]

Handling: All handling should be performed in a well-ventilated chemical fume hood.[12]

Personal protective equipment (PPE), including chemical safety goggles, a face shield,

flame-retardant lab coat, and chemically resistant gloves, is mandatory.[7] Use only non-
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sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7]

[11]

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or

nitrogen).[7] The recommended storage temperature is 2-8°C in a refrigerator designated for

flammable chemicals.[2][12] It is incompatible with water, strong bases, alcohols, and

amines.[11]

Spills and Disposal: In case of a spill, evacuate the area. Use an absorbent material like dry

sand or inert absorbent for cleanup; do not use water.[11][13] Dispose of the chemical and

contaminated materials as hazardous waste in accordance with local, state, and federal

regulations.[11]

Conclusion
Propyl Chloroformate-d7 is a specialized but highly valuable reagent for modern analytical

science. Its utility as a derivatizing agent, combined with the precision afforded by stable

isotope labeling, empowers researchers to perform highly accurate quantification of a wide

range of analytes in complex matrices. Understanding its chemical properties, reactivity, and

the principles of its application in isotope dilution mass spectrometry is crucial for its effective

and safe use in drug development, clinical diagnostics, and metabolomics research.

References
New Jersey Department of Health. Propyl Chloroformate Hazardous Substance Fact Sheet.

[Link]

Amerigo Scientific. Propyl-d7 chloroformate (97% (CP)). [Link]

INCHEM. ICSC 1595 - n-PROPYL CHLOROFORMATE. [Link]

International Labour Organization. ICSC 1595 - n-PROPYL CHLOROFORMATE. [Link]

Pharmaffiliates. Propyl Chloroformate-d7. [Link]

Pharmaffiliates. Propyl Chloroformate-d7 | 1228182-42-0. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.mdpi.com/1420-3049/25/20/4603
https://en.wikipedia.org/wiki/Deuterated_chloroform
https://www.mdpi.com/1420-3049/25/20/4603
https://www.researchgate.net/publication/51834133_Amino_acid_analysis_in_physiological_samples_by_GC-MS_with_propyl_chloroformate_derivatization_and_iTRAQ-LC-MSMS
https://www.researchgate.net/figure/Analysis-of-propyl-chloroformate-derivatized-amino-acids-by-GC-MS-in-SIM-mode_fig3_329022971
https://en.wikipedia.org/wiki/Deuterated_chloroform
https://en.wikipedia.org/wiki/Deuterated_chloroform
https://m.chemicalbook.com/SpectrumEN_109-61-5_1HNMR.htm
https://en.wikipedia.org/wiki/Deuterated_chloroform
https://www.benchchem.com/product/b569999/docs?utm_src=pdf-body#propyl-chloroformate-d7-chemical-properties-and-structure
https://nj.gov/health/eoh/rtkweb/documents/fs/1608.pdf
https://www.amerigoscientific.com/propyl-d7-chloroformate-97-cp-item-795445-5g.html
https://www.inchem.org/documents/icsc/icsc/eics1595.htm
https://www.ilo.org/dyn/icsc/showcard.display?p_lang=en&p_card_id=1595&p_version=2
https://www.benchchem.com/product/b569999/docs?utm_src=pdf-body#propyl-chloroformate-d7-chemical-properties-and-structure
https://www.pharmaffiliates.com/en/reference-standards/miscellaneous-compounds/stable-isotopes/propyl-chloroformate-d7
https://www.benchchem.com/product/b569999/docs?utm_src=pdf-body#propyl-chloroformate-d7-chemical-properties-and-structure
https://www.pharmaffiliates.com/us/propyl-chloroformate-d7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hameister, C., et al. (2012). Amino acid analysis in physiological samples by GC-MS with

propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology,

828, 165-81. [Link]

ResearchGate. Amino acid analysis in physiological samples by GC-MS with propyl

chloroformate derivatization and iTRAQ-LC-MS/MS. [Link]

NIST. n-Propyl chloroformate. [Link]

Spaggiari, G., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of

Resveratrol Isomers in Red Wine. Molecules, 26(11), 3345. [Link]

NINGBO INNO PHARMCHEM CO.,LTD. Unveiling Propyl Chloroformate: A Deep Dive into

its Role in Chemical Synthesis. [Link]

Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform

Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.

Organic Letters, 22(9), 3566-3569. [Link]

Organic Chemistry Portal. Photo-on-Demand Synthesis of Chloroformates with a Chloroform

Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.

[Link]

NIST. n-Propyl chloroformate Mass Spectrum. [Link]

ResearchGate. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution

Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]

ResearchGate. Improved sensitivity using liquid chromatography mass spectrometry (LC-

MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in

cyanobacteria. [Link]

ResearchGate. Effects of derivatization reagents consisting of n-alkyl chloroformate/n-

alcohol combinations in LC–ESI-MS/MS analysis of zwitterionic antiepileptic drugs. [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22130872/
https://www.researchgate.net/publication/51760417_Amino_acid_analysis_in_physiological_samples_by_GC-MS_with_propyl_chloroformate_derivatization_and_iTRAQ-LC-MSMS
https://webbook.nist.gov/cgi/cbook.cgi?ID=C109615&Mask=200
https://www.mdpi.com/1420-3049/26/11/3345
https://www.inno-pharmchem.com/news/unveiling-propyl-chloroformate-a-deep-dive-into-its-role-in-chemical-synthesis-65793478.html
https://pubmed.ncbi.nlm.nih.gov/32281827/
https://www.organic-chemistry.org/abstracts/lit4/129.shtm
https://webbook.nist.gov/cgi/cbook.cgi?Spec=C109615&Index=1&Type=Mass
https://www.researchgate.net/publication/340621683_Photo-on-Demand_Synthesis_of_Chloroformates_with_a_Chloroform_Solution_Containing_an_Alcohol_and_Its_One-Pot_Conversion_to_Carbonates_and_Carbamates
https://www.researchgate.net/publication/230600139_Improved_sensitivity_using_liquid_chromatography_mass_spectrometry_LC-MS_for_detection_of_propyl_chloroformate_derivatised_b-N-methylamino-L-alanine_BMAA_in_cyanobacteria
https://www.researchgate.net/publication/282330691_Effects_of_derivatization_reagents_consisting_of_n-alkyl_chloroformate_n-alcohol_combinations_in_LC-ESI-MSMS_analysis_of_zwitterionic_antiepileptic_drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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